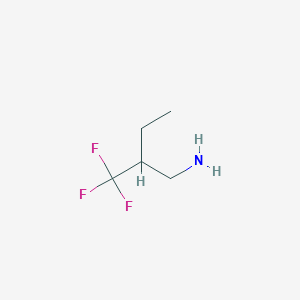
3-(Cyclopentylmethoxy)-4-iodotetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a cyclopentylmethoxy group, an iodine atom, and a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentylmethoxy Group: This step involves the reaction of cyclopentylmethanol with an appropriate halogenating agent to form cyclopentylmethoxy halide.
Introduction of the Iodine Atom: The cyclopentylmethoxy halide is then reacted with an iodine source, such as iodine monochloride, under controlled conditions to introduce the iodine atom.
Formation of the Thiolane Ring: The final step involves the cyclization of the intermediate compound with a sulfur source, such as thiourea, to form the thiolane ring.
Industrial Production Methods
Industrial production of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Azides, nitriles
Wissenschaftliche Forschungsanwendungen
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the iodine atom and the thiolane ring, which can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or activation, and the disruption of microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride
- 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile
Comparison
Compared to similar compounds, 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane ring and the iodine atom. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H17IO3S |
|---|---|
Molekulargewicht |
344.21 g/mol |
IUPAC-Name |
3-(cyclopentylmethoxy)-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C10H17IO3S/c11-9-6-15(12,13)7-10(9)14-5-8-3-1-2-4-8/h8-10H,1-7H2 |
InChI-Schlüssel |
YNCFRKOKSQOTSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC2CS(=O)(=O)CC2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


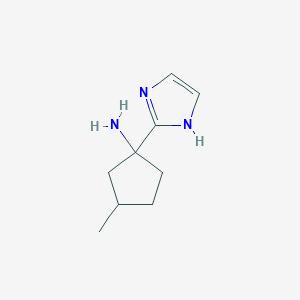

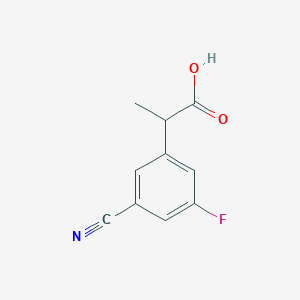

amine](/img/structure/B13305321.png)
![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
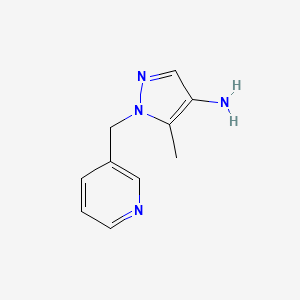
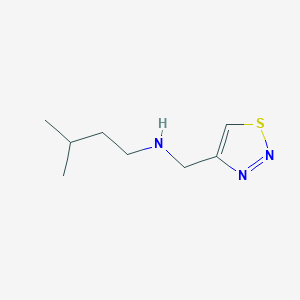
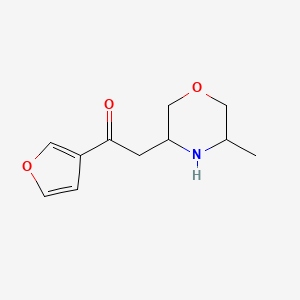

![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
